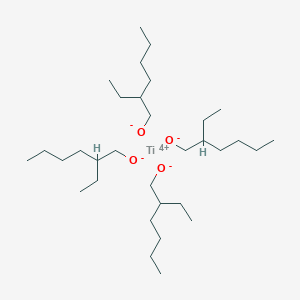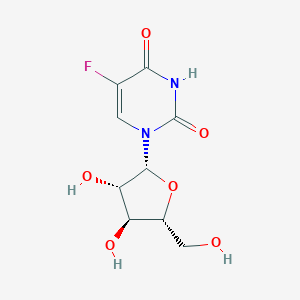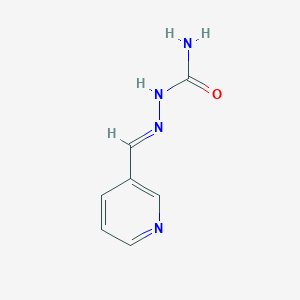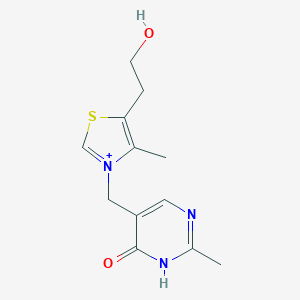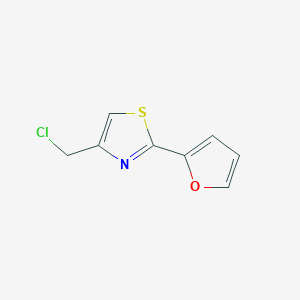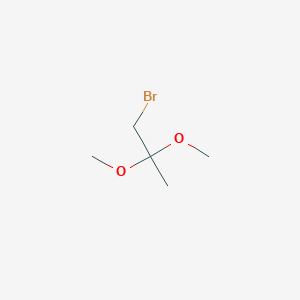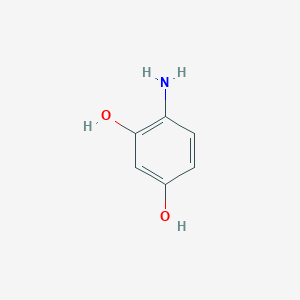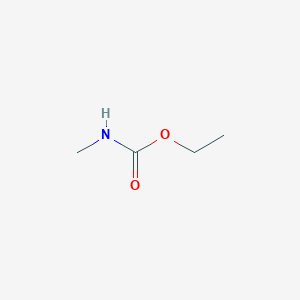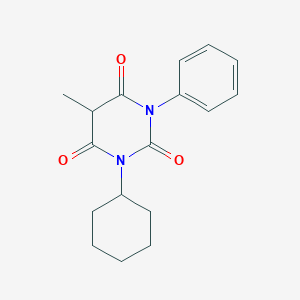
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid, also known as Hexobarbital, is a barbiturate drug that belongs to the class of sedative-hypnotics. It was first synthesized in 1927 and has been widely used in scientific research for its sedative and hypnotic effects.
Mécanisme D'action
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing.
Effets Biochimiques Et Physiologiques
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has a number of biochemical and physiological effects. It induces sedation and hypnosis by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. In addition, 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has muscle relaxant properties and can be used to treat muscle spasms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in lab experiments is its predictable and consistent effects on the central nervous system. It is also relatively easy to administer and has a relatively long duration of action. However, one limitation of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid is its potential for abuse and addiction. It is also a controlled substance and requires special handling and storage.
Orientations Futures
There are several future directions for research on 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid. One area of interest is the development of new barbiturate drugs that have fewer side effects and are less addictive. Another area of interest is the use of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in combination with other drugs to enhance its sedative and hypnotic effects. Finally, there is a need for further research on the long-term effects of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid use on the central nervous system and other organ systems.
Méthodes De Synthèse
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid can be synthesized by reacting cyclohexanone with malonic acid, followed by reacting the resulting product with phenylhydrazine to yield 5-phenyl-2,4-pentanedione. The final step involves reacting 5-phenyl-2,4-pentanedione with urea to produce 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid.
Applications De Recherche Scientifique
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has been widely used in scientific research as a sedative and hypnotic agent. It is commonly used in animal studies to induce sleep and reduce anxiety. 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has also been used in studies on the effects of sedatives on the central nervous system and the respiratory system.
Propriétés
Numéro CAS |
1038-85-3 |
|---|---|
Nom du produit |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
1-cyclohexyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H20N2O3/c1-12-15(20)18(13-8-4-2-5-9-13)17(22)19(16(12)21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |
Clé InChI |
IFXAQRYOAKJCMN-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



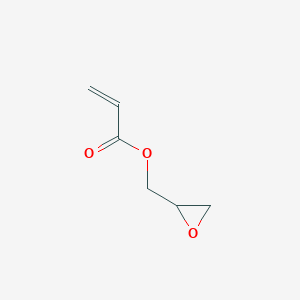
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)

